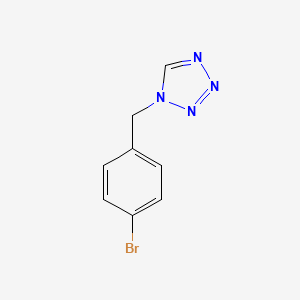

1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole

Description

Overview of Tetrazole Heterocycles in Contemporary Chemical Research

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, stands as a cornerstone in modern chemical research despite not being found in natural products. nih.govwikipedia.org This synthetic scaffold has garnered significant attention across diverse scientific fields, including medicinal chemistry, materials science, and agriculture. nih.govresearchgate.net Its unique electronic properties, high nitrogen content, and structural characteristics contribute to its wide-ranging utility. nih.gov

In medicinal chemistry, tetrazole derivatives are extensively utilized due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.goveurekaselect.comphmethods.net A key application of the 5-substituted-1H-tetrazole moiety is its role as a bioisosteric replacement for the carboxylic acid group. eurekaselect.com This substitution can enhance the metabolic stability and improve the pharmacokinetic profile of drug candidates. eurekaselect.com The tetrazole ring is a component of several marketed drugs, demonstrating its clinical relevance. researchgate.net

Beyond medicine, tetrazoles are integral to materials science. Their high nitrogen content makes them suitable for the development of high-energy materials. wikipedia.org Furthermore, the coordinating ability of the nitrogen atoms in the tetrazole ring allows them to act as ligands for creating functional metal-organic frameworks (MOFs). researchgate.net Tetrazole-containing polymers have also been investigated for applications such as gas storage.

Importance of N-Substituted Tetrazoles as Privileged Scaffolds in Molecular Design

The functionalization of the tetrazole ring, particularly through N-substitution, gives rise to a class of compounds with tailored properties, often referred to as "privileged scaffolds" in molecular design. The position of the substituent on the nitrogen atoms significantly influences the molecule's physicochemical and biological characteristics. While 5-substituted tetrazoles are recognized as carboxylic acid isosteres, 1,5-disubstituted tetrazoles are effective mimics of cis-amide bonds, a crucial feature in peptidomimetics.

The synthesis of 1-substituted tetrazoles is a well-established area of organic chemistry. A common and versatile method involves a three-component reaction between a primary amine, triethyl orthoformate, and an azide (B81097) source, typically sodium azide. organic-chemistry.org This reaction can be facilitated by various catalysts, including heterogeneous catalysts which offer advantages such as easier product purification and catalyst recycling. nih.govrsc.orgacs.org The reaction conditions can be optimized to produce a wide array of 1-substituted tetrazoles in good to excellent yields. nih.gov

The table below illustrates the general synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from various primary amines, showcasing the versatility of this synthetic route.

Table 1: Synthesis of Various 1-Substituted-1H-1,2,3,4-tetrazoles

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 1-Phenyl-1H-1,2,3,4-tetrazole | 92 |

| 2 | 4-Chloroaniline | 1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazole | 95 |

| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazole | 94 |

| 4 | 4-Nitroaniline | 1-(4-Nitrophenyl)-1H-1,2,3,4-tetrazole | 85 |

| 5 | Benzylamine | 1-Benzyl-1H-1,2,3,4-tetrazole | 90 |

Data is representative of typical yields reported for this reaction under optimized catalytic conditions.

Research Rationale for Investigating 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole

The scientific interest in this compound stems from the strategic combination of two important structural motifs: the 1-substituted tetrazole core and the 4-bromobenzyl group. This specific molecular architecture provides a compelling basis for investigation in the field of medicinal chemistry and organic synthesis.

The 1-substituted tetrazole moiety, as previously discussed, is a privileged scaffold that imparts favorable properties to bioactive molecules. The benzyl (B1604629) group attached to the nitrogen at the 1-position can enhance lipophilicity, which may influence a molecule's ability to cross biological membranes.

The key feature of the 4-bromobenzyl substituent is the presence of the bromine atom on the phenyl ring. This halogen atom serves multiple strategic purposes. Firstly, it modifies the electronic and steric properties of the molecule, which can fine-tune its interaction with biological targets. Secondly, and perhaps more importantly, the aryl bromide acts as a versatile synthetic handle for further molecular elaboration. It is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the straightforward synthesis of a diverse library of analogues, where the bromine atom is replaced with various other functional groups (e.g., aryl, alkyl, alkynyl). This capacity for diversification is crucial in drug discovery for establishing structure-activity relationships (SAR).

Therefore, this compound is not merely a single compound of interest but a valuable intermediate and a foundational structure for the development of new chemical entities with potential therapeutic applications. Its synthesis from 4-bromobenzyl bromide or 4-bromobenzylamine provides a direct route to a scaffold that is pre-functionalized for extensive chemical exploration. The investigation of this compound allows researchers to explore how the combination of these two key fragments influences chemical reactivity, physical properties, and biological activity, paving the way for the design of novel functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN4 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]tetrazole |

InChI |

InChI=1S/C8H7BrN4/c9-8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2 |

InChI Key |

BLENJLHEHIGUMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=N2)Br |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of 1 4 Bromobenzyl 1h 1,2,3,4 Tetrazole Analogues

Advanced Synthetic Routes to 1-Substituted 1H-1,2,3,4-Tetrazoles

The creation of 1-substituted 1H-1,2,3,4-tetrazoles is a significant area of research due to the utility of these compounds in medicinal chemistry and materials science. nih.govresearchgate.net Various synthetic protocols have been developed to achieve these structures with high efficiency and under environmentally benign conditions. benthamdirect.comeurekaselect.com

[3+2] Cycloaddition Methodologies for Tetrazole Ring Formation

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of 5-substituted 1H-tetrazoles. This method typically involves the reaction of an azide (B81097) with an organic nitrile. nih.govacs.org The reaction can be promoted by various catalysts to enhance its efficiency and reduce the activation energy barrier associated with the cycloaddition. nih.govacs.org This approach is valued for its proficiency in forming the tetrazole ring structure. nih.govacs.org

The cycloaddition of azides to nitriles is a well-established method for forming the tetrazole ring. nih.gov Catalysts play a crucial role in activating the nitrile substrate, thereby accelerating the reaction rate. organic-chemistry.org Lewis acids such as zinc and aluminum salts are effective in this role, activating the nitrile group and facilitating the subsequent cyclization to yield the tetrazole nucleus. organic-chemistry.org For instance, zinc(II) chloride has been used to efficiently convert thiocyanates and nitriles into 5-substituted 1H-tetrazoles in the presence of sodium azide. organic-chemistry.org Similarly, cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles, providing near-quantitative yields for a majority of substrates under mild conditions. nih.govacs.org Mechanistic studies suggest the involvement of a metal-azido intermediate which then reacts with the nitrile. nih.govacs.org

| Catalyst Type | Example Catalyst | Substrates | Key Features |

| Lewis Acid | Zinc(II) chloride | Thiocyanates, Nitriles | Mild conditions, short reaction times, good yields. organic-chemistry.org |

| Transition Metal Complex | Cobalt(II) complex with a tetradentate ligand | Aryl and Aliphatic Nitriles | Homogeneous catalysis, excellent yields, mild conditions. nih.govacs.org |

| Organocatalyst | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide | Organic Nitriles | Neutral conditions, microwave heating, activates nitrile. organic-chemistry.org |

Multicomponent reactions (MCRs) offer a convergent and efficient pathway to complex tetrazole scaffolds by combining three or more reactants in a single step. nih.govacs.org This approach is characterized by high atom economy and procedural simplicity. eurekaselect.com The Ugi tetrazole four-component reaction (UT-4CR) is a classic example, providing access to α-aminomethyl tetrazoles from isocyanides, oxo components, amines, and an azide source. acs.org Another MCR strategy involves the reaction of an amine, a carboxylic acid derivative, and an azide source, often accelerated by microwave irradiation, to construct the 1,5-disubstituted tetrazole scaffold. rug.nl These methods are highly valued for their ability to generate diverse libraries of tetrazole derivatives from readily available starting materials. acs.orgrug.nl

| MCR Name | Reactants | Product Type | Key Advantages |

| Ugi Tetrazole Four-Component Reaction (UT-4CR) | Isocyanide, Oxo component, Amine, Azide | α-Aminomethyl tetrazoles | Broad scope of starting materials, high diversity. acs.org |

| Three-Component Tetrazole Synthesis | Amine, Carboxylic acid derivative, Azide source | 1,5-Disubstituted tetrazoles | Microwave-accelerated, efficient, one-pot synthesis. rug.nl |

| Passerini Three-Component Reaction (PT-3CR) | Isocyanide, Aldehyde, Hydrazoic acid | α-Acyloxy tetrazoles | Direct synthesis of tetrazole building blocks. beilstein-journals.org |

N-Alkylation Reactions for Introducing N-Substituents onto the Tetrazole Core

N-alkylation is a common method for introducing substituents at the nitrogen atoms of the tetrazole ring. However, a significant challenge in the alkylation of 5-substituted tetrazoles is the formation of a mixture of N1 and N2 regioisomers. researchgate.netresearchgate.net The regioselectivity of the reaction is influenced by factors such as the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions. researchgate.net For example, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base yields a mixture of 1,5- and 2,5-disubstituted products. mdpi.com To achieve selective N1-substitution, specific protocols have been developed, such as the alkylation of lithium tetrazolate with alkyl bromides in aqueous ethanol, which suppresses the formation of the N2-isomer. nih.gov Another approach involves the diazotization of aliphatic amines to generate diazonium intermediates that preferentially react to form 2,5-disubstituted tetrazoles. organic-chemistry.org

Functionalization of Pre-formed Tetrazole Rings

Functionalization of a pre-formed tetrazole ring provides an alternative route to introduce substituents. A significant challenge in this approach is the potential instability of organometallic intermediates, which can undergo retro [2+3] cycloaddition. organic-chemistry.orgacs.org To overcome this, methods have been developed that utilize stable metalated intermediates. For instance, the use of the "turbo Grignard reagent" (iPrMgCl·LiCl) allows for the C-H deprotonation of 1N-protected tetrazoles to form a stable organomagnesium intermediate. organic-chemistry.orgacs.org This intermediate can then react with various electrophiles, such as aldehydes, ketones, and Weinreb amides, to introduce functional groups at the 5-position of the tetrazole ring. organic-chemistry.orgacs.org The protecting group, such as a p-methoxybenzyl (PMB) group, can be subsequently removed under various conditions. organic-chemistry.org

Catalytic Systems in the Synthesis of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole Derivatives

A variety of catalytic systems have been employed to facilitate the synthesis of tetrazole derivatives, including those analogous to this compound. These catalysts enhance reaction rates, improve yields, and can offer greater control over regioselectivity.

Heterogeneous catalysts, such as silver nanoparticles supported on sodium borosilicate glass (ASBN), have been used for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. nih.govresearchgate.netacs.org This method involves the reaction of amines, sodium azide, and triethyl orthoformate and is noted for its environmentally friendly conditions and the reusability of the catalyst. nih.govresearchgate.netacs.org

Homogeneous catalysts, including various metal complexes, are also widely used. For example, Yb(OTf)₃ has been shown to catalyze the reaction of amines, triethyl orthoformate, and sodium azide to produce 1-substituted tetrazoles in good yields. organic-chemistry.org As mentioned earlier, cobalt(II) complexes are effective for the [3+2] cycloaddition of azides to nitriles. nih.govacs.org In addition to metal-based catalysts, organocatalysts have also been developed. For instance, an in situ generated pyrrolium azide has been used to accelerate the azide-nitrile coupling under neutral conditions with microwave heating. organic-chemistry.org

Furthermore, functionalized mesoporous silica, such as MCM-41 modified with benzylsulfonic acid groups (MCMBSA), has been utilized as a solid acid catalyst for the synthesis of 5-aryl-1H-tetrazoles from aryl nitriles and sodium azide. rsc.org This catalyst demonstrates good reusability and effectiveness. rsc.org

Application of Heterogeneous Catalysts in Tetrazole Synthesis

Heterogeneous catalysts offer significant advantages in organic synthesis, including simplified product purification, ease of catalyst separation from the reaction mixture, and potential for recyclability, which are key tenets of green chemistry. rsc.org In tetrazole synthesis, a variety of solid-supported catalysts have been developed to overcome the limitations associated with homogeneous systems, such as tedious workups and catalyst recovery challenges. rsc.org

Nanomaterial-based catalysts have gained prominence due to their high surface-area-to-volume ratio and unique physical properties. rsc.orgamerigoscientific.com For instance, nanocrystalline zinc oxide (ZnO) has been employed as an efficient, recyclable heterogeneous acid catalyst for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition, achieving high product yields. amerigoscientific.com Magnetic nanoparticles, such as Fe3O4 functionalized with organic ligands or metal complexes, are particularly advantageous due to their easy separation from the reaction medium using an external magnet. rsc.orgamerigoscientific.com Examples include sulfonic acid-functionalized silica-coated magnetic nanoparticles and Fe3O4@tryptophan@Ni, which have demonstrated excellent catalytic performance, high yields, short reaction times, and good reusability. rsc.org

Natural zeolites, such as Natrolite, have also been utilized as reusable and environmentally benign heterogeneous catalysts for synthesizing 1-substituted tetrazoles under solvent-free conditions. rsc.org Other notable heterogeneous systems include silica-supported sodium hydrogen sulfate (B86663) and silver nanoparticles supported on sodium borosilicate glass (ASBN), the latter being prepared using a green method with a plant extract. organic-chemistry.orgnih.gov The ASBN catalyst facilitates the synthesis of 1-substituted tetrazoles in good to high yields under solvent-free conditions and can be reused multiple times without significant loss of activity. nih.gov

| Catalyst System | Type | Application in Tetrazole Synthesis | Key Findings & Advantages |

| ZnO Nanoparticles | Nanomaterial | [3+2] cycloaddition for 5-substituted-1H-tetrazoles. amerigoscientific.com | High surface area, Lewis acidic sites, excellent recyclability, high yields (69-82%). amerigoscientific.com |

| Fe3O4@tryptophan@Ni | Magnetic Nanoparticle | Synthesis of 5-substituted tetrazole derivatives. rsc.org | Excellent yields, very short reaction times (20 mins), easy magnetic separation, reusable. rsc.org |

| Natrolite Zeolite | Natural Mineral | Synthesis of 1-substituted tetrazoles from primary amines. rsc.org | Environmentally friendly, reusable, enables solvent-free reaction conditions. rsc.org |

| Ag/Sodium Borosilicate (ASBN) | Supported Nanoparticle | Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. nih.gov | Biosynthesized catalyst, solvent-free conditions, high yields, easy work-up, reusable. nih.gov |

| Silica-supported NaHSO4 | Solid Acid Support | Synthesis of 5-substituted 1H-tetrazoles from nitriles and NaN3. organic-chemistry.org | Heterogeneous nature allows for simpler workup compared to homogeneous acids. organic-chemistry.org |

Role of Metal-Based and Organocatalytic Systems

Homogeneous catalysis, utilizing both metal-based complexes and metal-free organocatalysts, remains a cornerstone of tetrazole synthesis, offering high efficiency and selectivity under mild conditions.

Metal-Based Catalysts: Transition metal salts and complexes are widely used to catalyze the [3+2] cycloaddition of azides to nitriles. acs.org Zinc(II) salts are particularly effective, proceeding readily in water, and their catalytic role is attributed to the coordination of the nitrile to the zinc ion, which significantly lowers the activation barrier for the nucleophilic attack by the azide. organic-chemistry.orgacs.org Copper(II) complexes have also been shown to be highly efficient, especially in green solvents, providing high yields and reducing safety risks associated with traditional methods. jchr.orgjchr.org Recently, cobalt(II) complexes have been introduced as effective catalysts for this transformation, demonstrating excellent activity and enabling the reaction to proceed under mild conditions with near-quantitative yields for many substrates. acs.org Other metal-based systems, such as those using Ytterbium(III) triflate (Yb(OTf)3), have been successfully employed for the synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org

Organocatalytic Systems: Organocatalysis provides a valuable metal-free alternative for tetrazole synthesis, avoiding issues of metal toxicity and contamination in the final products. L-proline, an inexpensive and environmentally benign amino acid, has been shown to be an effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles. organic-chemistry.org This protocol is noted for its simple procedure, short reaction times, and excellent yields. organic-chemistry.org Another approach involves the in situ generation of an organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, from N-methyl-2-pyrrolidone (NMP), which accelerates the azide-nitrile coupling by activating the nitrile. organic-chemistry.org Furthermore, novel tetrazole-derived organocatalysts have been synthesized via the azido-Ugi reaction, demonstrating the versatility of the tetrazole moiety itself in promoting organic transformations. nih.govacs.org

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Metal-Based | Zinc(II) salts (e.g., ZnCl2) | [3+2] cycloaddition of nitriles and azides. organic-chemistry.orgacs.org | Effective in water, broad substrate scope, activates nitrile via coordination. organic-chemistry.orgacs.org |

| Metal-Based | Copper(II) complexes | [3+2] cycloaddition of nitriles and azides. jchr.orgjchr.org | High efficiency in green solvents, improves safety profile of the reaction. jchr.orgjchr.org |

| Metal-Based | Cobalt(II) complex | [3+2] cycloaddition of nitriles and azides. acs.org | First homogeneous cobalt catalyst for this reaction, near-quantitative yields. acs.org |

| Organocatalytic | L-proline | [3+2] cycloaddition of nitriles and azides. organic-chemistry.org | Environmentally benign, cost-effective, simple procedure, excellent yields. organic-chemistry.org |

| Organocatalytic | In situ generated pyrrolium azide | [3+2] cycloaddition of nitriles and azides. organic-chemistry.org | Metal-free, activates nitrile substrate, effective under neutral conditions. organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Protocols in Tetrazole Chemistry

The principles of green chemistry are increasingly influencing the development of synthetic routes for tetrazoles, aiming to minimize environmental impact and enhance safety. eurekaselect.combohrium.com This involves a focus on using greener solvents, developing solvent-free reaction conditions, employing recyclable catalysts, and designing atom-economical reaction pathways. dntb.gov.uaresearchgate.net

A key strategy in greening tetrazole synthesis is the replacement of hazardous organic solvents like DMF with more sustainable alternatives. jchr.org Polyethylene glycol 400 (PEG-400) and water have been successfully used as green solvents, facilitating high yields and simplifying product isolation. jchr.orgresearchgate.net Moreover, solvent-free methodologies have been developed, often in conjunction with heterogeneous catalysts like natural zeolites or supported nanoparticles, which completely eliminate solvent waste. rsc.orgnih.gov

The recyclability of catalysts is a central theme, particularly evident in the application of heterogeneous and magnetic nanocatalysts. rsc.orgamerigoscientific.com The ability to easily recover and reuse a catalyst for multiple cycles not only reduces costs but also minimizes waste generation, aligning with the principles of sustainable chemistry. rsc.orgresearchgate.net

Multicomponent reactions (MCRs) represent another significant advancement in sustainable tetrazole synthesis. eurekaselect.combohrium.com MCRs, such as the Ugi-azide reaction, allow for the construction of complex molecules in a single step from three or more starting materials, thereby maximizing atom economy, reducing the number of synthetic steps, and minimizing waste. nih.goveurekaselect.com These protocols are inherently more efficient and environmentally benign compared to traditional multi-step syntheses. bohrium.com By focusing on these green and sustainable approaches, chemists can develop safer, more efficient, and economically viable methods for producing important tetrazole compounds. jchr.orgbohrium.com

| Green Chemistry Principle | Application in Tetrazole Synthesis | Example | Benefits |

| Use of Green Solvents | Replacing hazardous solvents like DMF. jchr.org | Using Polyethylene glycol (PEG-400) or water as the reaction medium. jchr.orgresearchgate.net | Reduced toxicity, improved safety, easier work-up, lower environmental impact. jchr.orgresearchgate.net |

| Solvent-Free Conditions | Eliminating the need for a solvent entirely. | Reactions catalyzed by Natrolite zeolite or ASBN under heating. rsc.orgnih.gov | Eliminates solvent waste, simplifies purification, reduces costs. rsc.org |

| Catalyst Recyclability | Using catalysts that can be easily recovered and reused. | Magnetic nanoparticles (e.g., Fe3O4-based) and other heterogeneous catalysts. rsc.orgamerigoscientific.com | Waste minimization, cost reduction, improved process sustainability. rsc.org |

| Atom Economy | Maximizing the incorporation of all starting materials into the final product. | Multicomponent reactions (MCRs) like the Ugi-azide reaction. eurekaselect.combohrium.com | Fewer synthetic steps, reduced by-product formation, increased efficiency. eurekaselect.com |

Comprehensive Spectroscopic and Structural Characterization of 1 4 Bromobenzyl 1h 1,2,3,4 Tetrazole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide the foundational data for determining the molecular framework of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the atomic arrangement and bonding within 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and number of unique atoms in a molecule.

¹H NMR Spectroscopy The expected ¹H NMR spectrum of this compound would display several distinct signals corresponding to the different types of protons in the molecule:

Tetrazole Proton (CH): A singlet peak is anticipated for the single proton on the tetrazole ring. In various 1-substituted tetrazoles, this signal typically appears in the downfield region, often between δ 8.0 and 9.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring system. rsc.org

Benzyl (B1604629) Protons (CH₂): The two protons of the methylene (B1212753) bridge connecting the phenyl and tetrazole rings would appear as a sharp singlet. This signal is expected in the range of δ 5.5 to 6.0 ppm.

Aromatic Protons (C₆H₄): The 4-substituted bromophenyl group gives rise to a characteristic AA'BB' splitting pattern, which appears as two distinct doublets. The protons ortho to the bromine atom and those meta to it are chemically non-equivalent, leading to two signals with equal integration (2H each). These aromatic protons are typically observed in the δ 7.2–7.8 ppm range.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the following signals are predicted:

Tetrazole Carbon (C5): The single carbon atom within the tetrazole ring is expected to resonate at approximately δ 140-150 ppm.

Benzyl Carbon (CH₂): The methylene carbon would likely appear in the range of δ 50–55 ppm.

Aromatic Carbons: The bromophenyl ring would show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the benzyl group and one bearing the bromine atom). The carbon atom attached to the bromine (C-Br) is anticipated around δ 120-125 ppm, while the other aromatic carbons would appear between δ 128 and 140 ppm.

The table below presents representative NMR data for a closely related analogue, 1-(4-Chlorophenyl)-1H-tetrazole, to illustrate the typical chemical shifts for the core structure. rsc.org

| Compound Name | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 1-(4-Chlorophenyl)-1H-tetrazole | 8.09 (s, 1H, tetrazole), 7.29 (d, 2H), 6.98 (d, 2H) | 149.50, 143.52, 129.47, 128.85, 120.35 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural components.

Analysis of related compounds, such as 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole and 5-(4-Bromophenyl)-1H-tetrazole, allows for the prediction of key vibrational frequencies. rsc.orggrowingscience.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methylene (CH₂) | 2950 - 2850 |

| C=N and N=N Stretch | Tetrazole Ring | 1680 - 1450 |

| C=C Stretch | Phenyl Ring | 1600 - 1450 |

| Tetrazole Ring Bending | Tetrazole Ring | 1200 - 900 |

| C-Br Stretch | Bromophenyl | 700 - 500 |

Key expected absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl CH₂ group are found just below 3000 cm⁻¹.

Tetrazole Ring Vibrations: The characteristic stretching vibrations of the C=N and N=N bonds within the tetrazole ring are expected in the 1450 cm⁻¹ to 1680 cm⁻¹ region. researchgate.net Ring bending and deformation modes are typically observed between 900 cm⁻¹ and 1200 cm⁻¹. pnrjournal.com

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring usually result in sharp peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

C-Br Bond: A moderate to strong absorption corresponding to the C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 700 cm⁻¹.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₈H₇BrN₄), the molecular weight is approximately 239.07 g/mol . biosynth.com The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

The primary fragmentation pathways would likely involve:

Formation of the Bromobenzyl Cation: The most prominent fragmentation would be the cleavage of the benzyl C-N bond to form the highly stable 4-bromobenzyl cation (m/z 169/171). This cation can undergo rearrangement to the even more stable bromotropylium ion.

Loss of Nitrogen: Fragmentation of the tetrazole ring could occur through the loss of a molecule of nitrogen (N₂), a common pathway for many nitrogen-rich heterocycles.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not described in the surveyed literature, analysis of closely related analogues offers valuable insights into its likely solid-state conformation.

For instance, studies on substituted phenyl-tetrazole derivatives reveal several common structural features tudublin.ie:

Planarity: Both the tetrazole and the benzene rings are typically planar.

Dihedral Angle: The two rings are generally not coplanar. The dihedral angle between the plane of the tetrazole ring and the plane of the aromatic ring is influenced by the substitution pattern and crystal packing forces.

Vibrational Spectroscopy Analysis (Raman, etc.) for Conformational Insights

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering). While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

Symmetric Ring Breathing: A strong and sharp band corresponding to the symmetric "breathing" mode of the p-disubstituted benzene ring would be a prominent feature, typically appearing in the fingerprint region.

Tetrazole Ring Vibrations: Symmetric stretching modes of the tetrazole ring would also be Raman active.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations would be present but are often weaker in Raman spectra compared to FT-IR.

Because Raman spectroscopy is generally less sensitive to polar functional groups and has low interference from aqueous media, it can provide complementary data to FT-IR for a complete vibrational analysis. pnrjournal.com

Computational Chemistry and Theoretical Investigations of 1 4 Bromobenzyl 1h 1,2,3,4 Tetrazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the precise determination of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to describe the electronic structure of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For 1-(4-bromobenzyl)-1H-1,2,3,4-tetrazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

The geometry optimization process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For N-substituted tetrazoles, the tetrazole and adjacent phenyl rings are generally planar, though they are often not coplanar with each other. nih.gov In a related structure, 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the tetrazole and benzene (B151609) rings was found to be 21.6°. nih.gov Similar calculations for this compound would elucidate the spatial arrangement of its constituent rings, influenced by the methylene (B1212753) bridge and the bromine substituent.

Table 1: Representative Predicted Geometric Parameters from DFT Calculations

| Parameter | Description | Typical Value (Illustrative) |

|---|---|---|

| N1–N2 Bond Length | Bond distance within the tetrazole ring | ~1.34 Å |

| N2–N3 Bond Length | Bond distance within the tetrazole ring | ~1.29 Å |

| C5–N1 Bond Length | Bond distance within the tetrazole ring | ~1.35 Å |

| N1–C(benzyl) Bond Length | Bond connecting the tetrazole ring to the benzyl (B1604629) group | ~1.47 Å |

| C–Br Bond Length | Bond distance for the bromo-substituent on the phenyl ring | ~1.91 Å |

| Tetrazole-Benzyl Dihedral Angle | Torsion angle between the tetrazole and phenyl rings | 20-60° |

Note: The values in this table are illustrative and based on general findings for similar N-substituted tetrazole structures. Specific values for this compound require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. rsc.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-rich tetrazole ring and the π-system of the bromobenzyl group would be the primary contributors to the frontier orbitals. DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, providing insight into the molecule's electronic behavior and reactivity hotspots. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Substituted Tetrazole

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -7.14 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.11 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 6.03 | Indicates chemical reactivity and kinetic stability. |

Note: Data is representative for a generic tetrazole N-oxide and serves for illustrative purposes. rsc.org Actual values are compound-specific.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP surface is expected to show a significant negative potential (red/yellow) concentrated around the nitrogen atoms of the tetrazole ring due to their high electronegativity and lone pairs of electrons. researchgate.net This makes the tetrazole ring a primary site for interactions with electrophiles or hydrogen bond donors. nih.gov The hydrogen atoms of the benzyl group and the region around the bromine atom (via a σ-hole) would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. nih.govresearchgate.net

Tautomeric Equilibrium and Conformational Studies of N-Substituted Tetrazoles

Tetrazole itself can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which have distinct chemical and physical properties. researchgate.netresearchgate.net However, in this compound, the substitution of the benzyl group at the N1 position precludes the possibility of this common 1H/2H tautomerism.

Therefore, theoretical studies for this molecule focus on conformational analysis. Flexibility in the molecule arises from the rotation around the single bonds, particularly the N1-CH₂ bond and the CH₂-phenyl bond. Computational methods can map the potential energy surface as a function of the dihedral angles to identify the most stable conformers (energy minima) and the energy barriers to rotation. Studies on similar 1-substituted tetrazoles have shown that out-of-plane structures are often the most stable, with the degree of deviation from planarity increasing with the bulk of the substituent. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes their positions and velocities. nih.gov

For this compound, an MD simulation could be performed by placing the molecule in a simulated environment, such as a box of water molecules, to study its conformational flexibility, stability, and interactions with the solvent. nih.gov Key analyses from MD simulations, such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), can reveal the stability of the molecule's conformation and the flexibility of different regions, respectively. nih.gov This is particularly relevant for understanding how the molecule might behave in a biological system.

In Silico Modeling of Molecular Interactions Relevant to Structure-Activity Relationships (e.g., molecular docking with target receptors)

The tetrazole moiety is a well-known bioisostere for the carboxylic acid group and is a common feature in many biologically active compounds. researchgate.net In silico modeling, particularly molecular docking, is a powerful technique used to predict how a molecule (ligand) binds to the active site of a target protein (receptor). This method is crucial for understanding structure-activity relationships (SAR) and for rational drug design. researchgate.netnih.gov

A molecular docking study of this compound would involve computationally placing the molecule into the binding pocket of a specific biological target. The algorithm would then explore various binding poses and score them based on binding affinity or energy. uobaghdad.edu.iq The results can identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. ajgreenchem.com The electronegative nitrogen atoms of the tetrazole ring are often key participants in hydrogen bonding within protein active sites. nih.gov

Table 3: Representative Output of a Molecular Docking Study

| Parameter | Description | Example Value (Illustrative) |

|---|---|---|

| Binding Affinity | Predicted binding energy of the ligand to the receptor. More negative values indicate stronger binding. | -6.5 to -9.0 kcal/mol |

| Interacting Residues | Amino acid residues in the receptor's active site that form key interactions with the ligand. | Arg, His, Tyr, Leu |

| Types of Interactions | The nature of the chemical bonds/forces stabilizing the complex. | Hydrogen bonds, hydrophobic, π-π stacking |

Note: This table illustrates the typical data obtained from a molecular docking simulation. The specific values and interactions depend entirely on the chosen protein target.

Structure Activity Relationship Sar Probing of 1 4 Bromobenzyl 1h 1,2,3,4 Tetrazole and Its Analogues

Impact of the 4-Bromobenzyl Moiety on Predicted Molecular Interactions

The 4-bromobenzyl moiety of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole plays a significant role in defining its interaction profile with potential biological targets. The bromine atom at the para position of the benzyl (B1604629) ring is a key feature, introducing specific electronic and steric properties that can influence binding affinity and selectivity.

Furthermore, the lipophilic nature of the 4-bromobenzyl group can facilitate its entry into hydrophobic pockets within a binding site. The bromine atom, being larger and more polarizable than hydrogen, enhances the lipophilicity of the benzyl ring. This can lead to favorable van der Waals interactions and hydrophobic contacts with nonpolar amino acid residues, thereby anchoring the molecule within the active site. The presence of the bromine atom also influences the electronic distribution of the phenyl ring, which can modulate pi-pi stacking or pi-cation interactions with aromatic or charged residues in the receptor.

Studies on related compounds have shown that the bromophenyl group can engage in significant interactions within the binding pockets of enzymes. For instance, in the case of 2-(4-bromobenzyl) tethered pyrimidine (B1678525) derivatives, the bromophenyl group was observed to form a halogen bond with a histidine residue (HIE130) in the active site of topoisomerase II. nih.gov While this is a different molecular scaffold, it highlights the potential for the 4-bromobenzyl moiety to engage in specific and impactful interactions.

Systematic Structural Modifications of the N-Substituent and their Theoretical Effects on Binding Profiles

Systematic structural modifications of the N-substituent, which in this case is the 4-bromobenzyl group, are a cornerstone of SAR studies. By altering the nature and position of substituents on the benzyl ring, as well as the linker between the ring and the tetrazole, one can probe the steric and electronic requirements of the binding site.

Table 1: Theoretical Effects of N-Substituent Modifications on Binding Profiles

| Modification Type | Example Modification | Predicted Effect on Binding | Rationale |

| Halogen Substitution | Replacement of Bromine with Chlorine or Fluorine | Potential decrease in binding affinity | Smaller halogens have weaker halogen bonding capabilities. |

| Replacement of Bromine with Iodine | Potential increase in binding affinity | Iodine is a stronger halogen bond donor. | |

| Positional Isomerism | Moving the Bromo group to the ortho or meta position | Altered binding orientation and affinity | The position of the substituent dictates the directionality of interactions and steric fit. |

| Electronic Effects | Introduction of electron-donating groups (e.g., -OCH₃) | May enhance or weaken pi-stacking interactions | Alters the electron density of the aromatic ring. |

| Introduction of electron-withdrawing groups (e.g., -NO₂) | May enhance pi-stacking interactions with electron-rich residues | Alters the electron density of the aromatic ring. | |

| Steric Bulk | Introduction of bulky groups (e.g., tert-butyl) | Potential steric hindrance, leading to decreased affinity | The binding pocket may have limited space. |

| Linker Modification | Shortening or lengthening the methylene (B1212753) linker | May disrupt optimal positioning of the benzyl and tetrazole moieties | The linker length is critical for spanning the distance between interaction points. |

| Introducing rigidity (e.g., a double bond) | May pre-organize the molecule in a favorable conformation, but could also introduce strain | Conformational flexibility can be important for induced fit. |

The introduction of other functional groups in place of or in addition to the bromine would also have predictable effects. Electron-donating groups like methoxy (B1213986) could influence the electronics of the phenyl ring, potentially affecting pi-stacking interactions. Electron-withdrawing groups like nitro could have the opposite effect. The size and shape of the substituent are also critical; bulky groups might introduce steric clashes with the receptor, leading to a loss of affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Molecular Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel compounds and provide insights into the structural features that are important for efficacy.

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with varying substituents on the benzyl ring would be synthesized and their biological activity (e.g., IC₅₀ values) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be classified into several categories:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: 3D properties like molecular surface area and volume.

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound is not publicly available, we can hypothesize the types of descriptors that might be important based on general principles. For instance, a positive coefficient for a descriptor related to hydrophobicity (like LogP) would suggest that increasing the lipophilicity of the benzyl substituent enhances activity. A negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Table 2: Hypothetical QSAR Descriptors and Their Potential Importance

| Descriptor Class | Specific Descriptor | Potential Correlation with Activity | Rationale for Importance |

| Hydrophobic | LogP | Positive | Increased lipophilicity may enhance membrane permeability or hydrophobic interactions in the binding site. |

| Electronic | Hammett constant (σ) | Positive or Negative | Reflects the electron-donating or -withdrawing nature of the substituent, influencing electronic interactions. |

| Dipole Moment | Non-linear | Optimal polarity may be required for binding. | |

| Steric | Molar Refractivity (MR) | Negative (for large values) | Indicates the volume of the substituent; large groups may cause steric hindrance. |

| Quantum Chemical | HOMO/LUMO energies | Correlated | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

QSAR studies on other heterocyclic compounds have demonstrated the utility of this approach in guiding drug design. nih.govnih.gov

Pharmacophore Modeling and Design Strategies for Tetrazole-Based Scaffolds

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound and its analogues, a pharmacophore model could be developed based on the structures of known active compounds (ligand-based) or from the crystal structure of the target receptor with a bound ligand (structure-based).

A hypothetical pharmacophore for this class of compounds might include:

An aromatic ring feature: Corresponding to the phenyl group of the benzyl moiety.

A hydrophobic feature: Associated with the lipophilic character of the substituted benzyl group.

A hydrogen bond acceptor feature: The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. nih.gov

A halogen bond donor feature: Representing the bromine atom.

Table 3: Key Pharmacophoric Features and Their Roles

| Pharmacophoric Feature | Corresponding Structural Moiety | Predicted Role in Binding |

| Aromatic Ring | Phenyl group | Pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Group | Substituted benzyl moiety | Anchoring the ligand in a hydrophobic pocket. |

| Hydrogen Bond Acceptor | Tetrazole ring nitrogens | Forming hydrogen bonds with donor groups on the receptor. |

| Halogen Bond Donor | Bromine atom | Forming a directional halogen bond with a nucleophilic atom on the receptor. |

Once a validated pharmacophore model is established, it can be used in several design strategies. It can be employed as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the required pharmacophoric features. Additionally, the model can guide the design of new analogues of this compound by suggesting modifications that better fit the pharmacophore and, therefore, are predicted to have higher activity. The tetrazole moiety itself is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for a carboxylic acid group. beilstein-journals.orghilarispublisher.com

Synthetic Utility and Applications of 1 4 Bromobenzyl 1h 1,2,3,4 Tetrazole As a Building Block in Organic Synthesis

Versatility of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for constructing the biphenyl-tetrazole scaffold. This structural motif is the cornerstone of the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs) used to treat hypertension and heart failure. nih.govresearchgate.net The compound effectively combines two key functionalities in one molecule: the tetrazole ring, which is a metabolically stable mimic of a carboxylic acid group essential for receptor binding, and the bromobenzyl group, which is primed for cross-coupling reactions. researchgate.net

The key reaction leveraging this versatility is the palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.govnih.gov In a typical synthetic strategy, this compound can be coupled with a suitable arylboronic acid or ester to form a more complex biphenyl (B1667301) structure. This approach is fundamental in synthesizing the core of drugs like Valsartan, where the biphenyl framework is crucial for biological activity. newdrugapprovals.orgeuropa.eu The operational simplicity, mild reaction conditions, and tolerance of various functional groups make the Suzuki-Miyaura reaction an ideal method for utilizing this building block. nih.gov

Beyond Suzuki coupling, the bromo-substituent allows for other cross-coupling reactions such as Negishi coupling, which provides an alternative route to biphenyl structures, particularly when organozinc reagents are employed. nih.govresearchgate.net This adaptability makes this compound a strategic intermediate for creating libraries of complex molecules for drug discovery and materials science. beilstein-journals.orglifechemicals.com

Derivatization Strategies for Further Functionalization of the Tetrazole and Benzyl (B1604629) Moieties

The bifunctional nature of this compound allows for selective modifications at either the benzyl ring or, in principle, the tetrazole moiety. However, the most synthetically valuable transformations target the bromophenyl group.

Functionalization of the Benzyl Moiety:

The carbon-bromine bond on the phenyl ring is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of C-C bonds and the construction of the critical biphenyl system found in sartans.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl Compound |

| Negishi Coupling | Organozinc Reagent | Pd Catalyst (e.g., Pd(OAc)₂) | Biaryl Compound |

| Stille Coupling | Organostannane | Pd Catalyst | Biaryl Compound |

| Heck Coupling | Alkene | Pd Catalyst, Base | Alkenyl-substituted Benzyl Tetrazole |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Base | Amino-substituted Benzyl Tetrazole |

These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of diverse molecular architectures. The Suzuki-Miyaura reaction is particularly favored due to the stability and commercial availability of the boronic acid coupling partners. nih.govmdpi.com

Functionalization of the Tetrazole Moiety:

The 1-substituted tetrazole ring is generally stable under many reaction conditions, which is a key advantage in multistep synthesis. beilstein-journals.org The tetrazole moiety itself is typically incorporated as a stable isostere of a carboxylic acid and is often not modified further. Its primary role is to engage in crucial binding interactions with biological targets, such as the AT1 receptor. researchgate.neterciyes.edu.tr

Integration into Complex Molecular Architectures for Diverse Research Purposes

The principal application for integrating this compound into complex molecules is the synthesis of Angiotensin II Receptor Blockers (ARBs). The structure of this building block provides a direct pathway to the key pharmacophore of several blockbuster drugs.

Application in the Synthesis of Valsartan:

In a convergent synthesis of Valsartan, a building block containing the 4-bromobenzyl group is coupled with a second fragment. While various synthetic routes exist, a strategy involving the coupling of a boronic acid derivative with an aryl bromide is common. europa.eugoogle.com this compound represents a key precursor to one of the two fragments needed for this coupling.

The general retrosynthetic approach for a sartan like Valsartan illustrates the importance of this building block:

Target Molecule (Valsartan): Contains a biphenyl tetrazole core linked to an acylated valine moiety.

Key Disconnection: The central biphenyl C-C bond, which is typically formed via a Suzuki or related cross-coupling reaction.

Key Intermediates: This disconnection leads to two critical fragments. One fragment is a phenylboronic acid derivative carrying the acylated valine side chain. The other is an ortho-substituted phenyl halide bearing the tetrazole group. A precursor like this compound is used to build or is directly analogous to one of these key intermediates.

The tetrazole ring's ability to mimic the charge and geometry of a carboxylic acid allows it to bind effectively to the AT1 receptor, while the biphenyl spacer correctly positions the functional groups for optimal interaction. researchgate.neterciyes.edu.tr The synthetic accessibility of complex ARBs is thus heavily reliant on the strategic use of intermediates like this compound, which efficiently incorporates these essential structural features.

Future Directions and Emerging Research Avenues in 1,2,3,4 Tetrazole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for N-Substituted Tetrazoles

The synthesis of N-substituted tetrazoles, including 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole, is undergoing a paradigm shift towards greener and more sustainable practices. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and lengthy procedures. rsc.org The future of tetrazole synthesis lies in the adoption of methodologies that are not only environmentally benign but also more efficient and economical.

Ultrasound- and Microwave-Assisted Synthesis: A significant area of innovation is the use of alternative energy sources to drive chemical reactions. Ultrasound-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the synthesis of tetrazole derivatives. nih.gov Similarly, microwave-assisted synthesis offers a rapid and efficient method for producing N-substituted tetrazoles, often under solvent-free conditions, which further enhances its green credentials. asianpubs.org These techniques are highly applicable to the synthesis of this compound, offering a pathway to its production with reduced energy consumption and waste generation.

The table below summarizes some of the key green and sustainable methodologies being explored for the synthesis of N-substituted tetrazoles.

| Methodology | Key Advantages | Applicability to this compound |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. nih.gov | High potential for efficient and rapid synthesis. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. asianpubs.org | Suitable for a fast and environmentally friendly synthetic route. |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, easier product purification. rsc.orgnih.gov | Nanocatalysts could offer high selectivity and efficiency. |

| Solvent-Free Reactions | Elimination of hazardous solvents, reduced environmental impact. rsc.org | Ideal for a truly green synthetic process. |

Advances in Computational Approaches for Tetrazole Systems and Their Intermolecular Interactions

Computational chemistry has become an indispensable tool in modern chemical research, and its application to tetrazole systems is providing unprecedented insights into their structure, reactivity, and interactions. For a molecule like this compound, computational approaches can predict a wide range of properties and guide experimental work.

Density Functional Theory (DFT) Studies: DFT calculations are being increasingly used to investigate the electronic structure, molecular geometry, and spectroscopic properties of tetrazole derivatives. mdpi.comnih.gov For this compound, DFT could be employed to understand the influence of the 4-bromobenzyl substituent on the electronic properties of the tetrazole ring, predict its reactivity, and interpret experimental spectroscopic data.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of a tetrazole derivative within the active site of a biological target. bohrium.com This is particularly relevant for exploring the potential pharmacological applications of this compound. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with surrounding molecules, such as solvents or biological macromolecules, over time.

The following table outlines key computational methods and their potential applications to the study of this compound.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational frequencies, reactivity indices. mdpi.comnih.gov | Understanding fundamental properties and predicting reactivity. |

| Molecular Docking | Binding modes and affinities with biological targets. bohrium.com | Exploring potential as a therapeutic agent. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational changes, intermolecular interactions. | Simulating behavior in biological or material systems. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterizing the nature of intermolecular forces. |

Integration of Artificial Intelligence and Machine Learning in Tetrazole Research and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize tetrazole research, from the prediction of molecular properties to the design of novel compounds with desired activities. nih.govresearchgate.net

Predictive Modeling: Machine learning models, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can be trained on existing data to predict the biological activity or physicochemical properties of new tetrazole derivatives. nih.gov For this compound, ML models could be used to predict its potential bioactivity, toxicity, or material properties, thereby prioritizing experimental investigations. nih.gov

De Novo Drug Design: Generative AI models can design novel tetrazole-based molecules with specific desired properties. By learning from vast datasets of chemical structures and their associated activities, these models can propose new compounds that are likely to be active against a particular biological target. This approach could be used to generate analogues of this compound with potentially enhanced properties.

The impact of AI and ML on tetrazole research is summarized in the table below.

| AI/ML Application | Description | Potential for this compound Research |

| Property Prediction | Using ML models to predict biological, physical, and chemical properties. nih.govnih.gov | Rapidly screen for potential applications and guide synthesis. |

| Virtual Screening | Employing ML to screen large virtual libraries of tetrazoles for potential hits. | Efficiently identify promising derivatives for further investigation. |

| De Novo Design | Generating novel tetrazole structures with optimized properties using generative models. | Design new molecules based on the this compound scaffold. |

| Reaction Prediction | Predicting the outcomes and optimal conditions for synthetic reactions. | Optimize the synthesis of the target compound and its analogues. |

Interdisciplinary Research Perspectives Involving this compound and Related Compounds

The unique properties of the tetrazole ring make it a versatile scaffold for applications across various scientific disciplines. The future of tetrazole research will likely be characterized by increasing interdisciplinary collaboration, and this compound is well-positioned to be a subject of such studies.

Medicinal Chemistry: The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. nih.govnbinno.com The 4-bromobenzyl substituent in this compound provides a handle for further functionalization and can influence the compound's biological activity. Future research could explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent, building upon the known pharmacological activities of other tetrazole derivatives. globalresearchonline.net

Materials Science: The nitrogen-rich tetrazole ring can impart interesting properties to materials, such as high energy density and the ability to coordinate with metal ions. The bromine atom on the benzyl (B1604629) group of this compound can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering to design new solid-state materials with specific architectures and properties. Furthermore, tetrazole derivatives have shown promise as corrosion inhibitors for various metals and alloys. researchgate.net

The following table highlights potential interdisciplinary research areas for this compound.

| Research Area | Potential Application | Key Features of this compound |

| Medicinal Chemistry | Development of new therapeutic agents (e.g., anticancer, antimicrobial). globalresearchonline.net | Tetrazole as a bioisostere; potential for targeted drug design. nih.govnbinno.com |

| Crystal Engineering | Design of novel solid-state materials with specific properties. | Bromine atom for halogen bonding; tetrazole ring for hydrogen bonding and coordination. |

| Corrosion Science | Development of new corrosion inhibitors. researchgate.net | Heterocyclic structure with multiple nitrogen atoms for surface adsorption. |

| Coordination Chemistry | Synthesis of metal-organic frameworks (MOFs) and coordination polymers. | Tetrazole ring as a versatile ligand for metal ions. |

Q & A

Q. What are the established synthetic routes for 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole?

A one-pot synthesis method involves reacting substituted thiazolylamines or oxazolylamines with triethyl orthoformate and sodium azide in dimethyl sulfoxide (DMSO) using tributylmethylammonium chloride as a catalyst. This protocol achieves high yields (>80%) and avoids harsh conditions, making it suitable for lab-scale synthesis .

Q. How is this compound characterized structurally and spectroscopically?

- NMR/IR : - and -NMR confirm substitution patterns, while IR spectroscopy identifies the tetrazole ring via absorption near 780–790 cm (C–N stretching) .

- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) resolve bond lengths and angles, such as the tetrazole ring’s planarity and the 4-bromobenzyl group’s geometry. Example: C–Br bond length ≈ 1.89–1.91 Å .

Advanced Research Questions

Q. How can denitrogenative annulation reactions expand the utility of this tetrazole in heterocyclic chemistry?

Transition-metal catalysis (e.g., Ir or Fe) enables denitrogenative annulation with alkynes or alkenes to generate α-carbolines or 7-azaindoles. Key steps:

Q. How do computational methods like DFT enhance understanding of its bioactivity?

DFT studies correlate electronic structure with antimicrobial activity. For example:

Q. What strategies resolve contradictions in crystallographic data refinement?

Use SHELXL for high-resolution refinement, addressing issues like:

Q. What challenges arise in catalytic mechanisms involving tetrazole-based intermediates?

Key challenges include:

- Carbene vs. nitrene pathways : Radical-trapping experiments (e.g., TEMPO) distinguish metalloradical (Fe) from ionic (Ir) mechanisms.

- Side reactions : Competing dimerization of nitrene intermediates reduces yields; optimized ligand systems (e.g., phosphines) suppress this .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.